molecular formula C11H14N2 B8691697 3-Methyl-1H-indole 2-ethanamine CAS No. 10590-71-3

3-Methyl-1H-indole 2-ethanamine

Cat. No.: B8691697
CAS No.: 10590-71-3
M. Wt: 174.24 g/mol
InChI Key: ACHOJQCDYRZZML-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indole (B1671886) Alkaloids in Chemical and Biological Research

Indole alkaloids represent one of the largest and most diverse families of natural products, with over 4,100 known compounds. Their history is deeply intertwined with human civilization, with many cultures having utilized plants and fungi rich in these compounds for medicinal and ritualistic purposes for centuries. For example, extracts from Rauvolfia serpentina, containing the indole alkaloid reserpine, were used in India for over 3,000 years.

The formal scientific investigation of indole alkaloids began in the 19th century with the isolation of strychnine (B123637) in 1818. This marked a pivotal moment in chemistry and pharmacology, paving the way for the discovery and characterization of numerous other indole alkaloids. These compounds are biosynthesized from the amino acid tryptophan and exhibit an extraordinary range of chemical structures and biological activities.

The significance of indole alkaloids in research is multifaceted. They have served as lead compounds in drug discovery, with notable examples including the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923), isolated from the Madagascar periwinkle (Catharanthus roseus). Furthermore, their complex structures have presented formidable challenges and opportunities in synthetic organic chemistry, driving the development of new synthetic methodologies. In neuroscience, indoleamines like serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter, have been central to understanding mood, cognition, and various neurological disorders.

Structural Classification and Nomenclature of Indole-Ethanamine Derivatives

Indole-ethanamine derivatives, often referred to as tryptamines, are characterized by an indole nucleus with a two-carbon side chain (ethanamine) attached to the C3 position of the indole ring. The systematic nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is tryptamine (B22526), or more formally, 2-(1H-indol-3-yl)ethanamine.

Substitutions on the indole ring, the ethylamine (B1201723) side chain, or the amino group lead to a vast number of derivatives. The position of substituents is indicated by numbers, with the nitrogen of the indole ring being position 1. For example, methylation can occur on the indole nitrogen (N1), the indole ring, or the amino group of the ethylamine side chain.

The compound of interest, 3-Methyl-1H-indole 2-ethanamine , presents a specific isomeric arrangement. The name indicates a methyl group at the C3 position of the indole ring and an ethanamine chain at the C2 position. This is a structural isomer of the more common tryptamines where the ethylamine chain is at C3.

Compound NameSubstitution PatternParent Structure
TryptamineUnsubstitutedIndole
N-Methyltryptamine (NMT)Methyl group on the amine nitrogenTryptamine
2-Methyl-1H-indole-3-ethanamine (2-Methyltryptamine)Methyl group at the C2 position of the indole ringTryptamine
This compoundMethyl group at the C3 position and an ethanamine at the C2 positionIndole

Current Research Landscape and Academic Relevance of Methylated Indole-Ethanamine Compounds

Methylated indole-ethanamine compounds are a subject of intense research due to their diverse biological activities. The position of the methyl group significantly influences the pharmacological properties of the molecule, including its binding affinity to various receptors and its metabolic stability.

Research into these compounds spans several disciplines, including medicinal chemistry, pharmacology, and neuroscience. A primary focus of this research has been the interaction of these molecules with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic drugs. nih.gov Structure-activity relationship (SAR) studies aim to understand how modifications to the tryptamine scaffold, such as methylation, affect receptor activation and downstream signaling pathways. nih.govnih.gov

Recent studies have explored the synthesis and biological evaluation of novel indole ethylamine derivatives for various therapeutic applications. For instance, certain derivatives have been investigated for their potential in regulating lipid metabolism, with implications for treating nonalcoholic fatty liver disease (NAFLD). nih.gov Other research has focused on the development of these compounds as antimicrobial agents. researchgate.net

While a significant body of research exists for tryptamine and its derivatives with substitutions at the C3 position, there is a noticeable lack of specific studies on This compound . This suggests that this particular isomer may be less common or has not yet been a primary focus of investigation within the scientific community. The academic relevance of methylated indole-ethanamines, however, remains high, driven by the continuous search for new therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10590-71-3

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3-methyl-1H-indol-2-yl)ethanamine

InChI

InChI=1S/C11H14N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6-7,12H2,1H3

InChI Key

ACHOJQCDYRZZML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 1h Indole 2 Ethanamine and Its Analogues

Strategic Approaches to Indole (B1671886) Ring Construction and Functionalization for Ethanamine Integration

The creation of the indole scaffold is the foundational step in synthesizing complex indole-based molecules. Methodologies have evolved from classical, high-temperature reactions to modern, milder, and more selective catalytic processes.

One of the oldest and most reliable methods for producing indoles is the Fischer indole synthesis, first developed in 1883. thermofisher.comtcichemicals.com This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes thermal or acid-catalyzed cyclization to yield the indole nucleus. byjus.com The versatility of this method allows for the preparation of a wide variety of substituted indoles by choosing appropriately substituted starting materials. byjus.comscienceinfo.com

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). scienceinfo.comwikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones, which can potentially yield two different regioisomeric indoles. thermofisher.combyjus.com A key feature of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com

Catalyst Type Examples Key Features
Brønsted AcidsHCl, H₂SO₄, PPA, p-toluenesulfonic acidTraditional and widely used catalysts. wikipedia.org
Lewis AcidsZnCl₂, BF₃, AlCl₃, FeCl₃Effective for a broad range of substrates. scienceinfo.com
Modern VariantsMicrowave-assisted, Metal-free PPA-mediatedFaster reaction times, milder conditions. nih.govunina.it

A modern variation involves a palladium-catalyzed reaction where aryl bromides are cross-coupled with hydrazones, expanding the scope of the classical Fischer synthesis. wikipedia.org

The Madelung synthesis , reported in 1912, produces indoles through the intramolecular cyclization of N-phenylamides using a strong base, such as sodium or potassium alkoxide, at high temperatures (200–400 °C). wikipedia.org This base-catalyzed thermal cyclization is particularly useful for preparing 2-alkinylindoles, which are not easily accessed through other methods. wikipedia.org However, the vigorous reaction conditions limit its compatibility with many functional groups. organic-chemistry.org Modern modifications have been developed to address these limitations. For instance, a tandem Madelung synthesis using a mixed base system of LiN(SiMe₃)₂ and CsF allows for the synthesis of N-methyl-2-phenylindoles in high yields under milder conditions. organic-chemistry.orgorganic-chemistry.org

The Reissert indole synthesis provides another route to the indole core, starting with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate using reagents like zinc in acetic acid or ferrous sulfate and ammonia. wikipedia.orgresearchgate.net This sequence typically yields an indole-2-carboxylic acid, which can then be decarboxylated by heating to give the final indole. wikipedia.orgresearchgate.netresearchgate.net The Reissert method has been employed to create various substituted indoles, including those with halogen and carboxylic acid functional groups. researchgate.net

Synthesis Starting Materials Key Reagents Primary Product
MadelungN-phenylamidesStrong base (e.g., NaOEt, K-alkoxide) at high temp. wikipedia.orgSubstituted indoles
Reisserto-nitrotoluene, diethyl oxalateBase (e.g., K-ethoxide), reducing agent (e.g., Zn/acetic acid). wikipedia.orgIndole-2-carboxylic acid wikipedia.org

To circumvent issues related to purity in medicinal and biological chemistry, significant effort has been directed toward developing metal-free indole syntheses. iciq.org These methods avoid potential contamination from transition-metal catalysts. One notable approach involves the use of hypervalent iodine reagents, which act as oxidants to promote the chemoselective oxidative cyclization of 2-amino styrenes to form indoles in high yields under mild conditions. iciq.org

Another effective metal-free strategy is the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. acs.org This protocol is operationally simple and robust, offering a broad substrate scope without the need for expensive and potentially toxic metal catalysts. acs.org These contemporary methods represent a significant advancement, broadening the synthetic possibilities for creating diverse indole structures. iciq.org

Once the indole nucleus is formed, the introduction of the ethanamine side chain is a critical step. Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy. chim.it The inherent reactivity of the indole ring typically favors functionalization at the C3 position via electrophilic aromatic substitution. chim.it

Strategies for introducing the ethanamine moiety or a precursor include:

Alkylation: Palladium-catalyzed alkylation of indoles with β-keto esters can proceed through a Friedel-Crafts-type addition mechanism. chim.it

Carbonylative Approaches: Palladium-catalyzed double- and mono-aminocarbonylation of indoles with secondary amines can be used to synthesize indol-3-α-ketoamides and indol-3-amides, which can be further reduced to the corresponding ethanamines. beilstein-journals.org

C-H Ethylamination: A novel switchable synthesis allows for the creation of C4-ethylaminoindole scaffolds by using aziridine as an ethylamination reagent in a reaction that proceeds via C–N bond cleavage. nih.govresearchgate.net This palladium/norbornene chemistry provides a direct route to introducing the desired side chain at the C4 position. researchgate.net

Multicomponent Reactions: A modular assembly of tetrahydrocarboline-type indole alkaloids has been developed from simple indoles, formaldehyde, and amine hydrochlorides in a single step, showcasing a powerful method for building complex structures containing an aminoethyl fragment. nih.gov

Synthesis of Specific Methylated Indole-Ethanamine Isomers and Derivatives

The precise placement of substituents on the indole ring is crucial for determining the biological and chemical properties of the final molecule. Synthesizing specific isomers requires careful selection of starting materials and reaction pathways.

The compound 2-Methyl-1H-indole-3-ethylamine is a structural isomer of the title compound and serves as a key building block in the synthesis of various bioactive molecules. chemimpex.com Its synthesis often relies on classical indole-forming reactions where the substitution pattern is established from the outset.

A common route involves the Fischer indole synthesis, reacting a suitable phenylhydrazine with methyl ethyl ketone. The subsequent cyclization preferentially forms the 2-methylindole core. The 3-position can then be functionalized to introduce the ethylamine (B1201723) side chain. For example, a Vilsmeier-Haack reaction can introduce a formyl group at C3, which can then be converted to the ethylamine side chain through a Henry reaction followed by reduction.

Alternatively, functionalized 2-methylindoles can be synthesized directly. A microwave-assisted, palladium-catalyzed heterocyclization of N-aryl enamine carboxylates provides an efficient route to various methyl 2-methyl-1H-indole-3-carboxylate derivatives. unina.it This carboxylate can then be converted to the corresponding ethylamine through reduction and amination steps.

Synthesis of N-Methylated and Alpha-Methylated Tryptamine (B22526) Derivatives

The introduction of methyl groups at the nitrogen atom (N-methylation) or the alpha-carbon of the ethylamine side chain (alpha-methylation) of tryptamine derivatives significantly modifies their biological properties. Various synthetic routes have been developed to achieve these modifications.

N-Methylation: The synthesis of N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT), has been a subject of interest for decades. cdnsciencepub.com The Canadian chemist Richard Helmuth Fredrick Manske first synthesized DMT in 1931. researchgate.net Biosynthetically, these compounds are formed through the action of the enzyme Indolethylamine-N-methyltransferase (INMT), which facilitates the double methylation of tryptamine using S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net

Chemical synthesis often involves the reaction of tryptamine with a methylating agent. For instance, N,N-dimethyltryptamine can be prepared from 5-methoxy-1H-indole, which is reacted with oxalyl chloride. The resulting acid chloride intermediate is then treated with dimethylamine to form a ketoamide, which is subsequently reduced to yield the final product. google.com

Alpha-Methylation: Alpha-methylated tryptamines, such as alpha-methyltryptamine (AMT), can be synthesized from various precursors. One common method involves the use of gramine, which is reacted with a nitroalkane like nitropropane in the presence of a base. The resulting 1-(Indol-3-yl)-2-nitropropane is then reduced to yield alpha-methyltryptamine. mdma.ch Another approach starts from D- and L-tryptophan ethyl esters, which can be reduced using a reducing agent like lithium aluminum hydride to produce the corresponding enantiomers of alpha-methyltryptamine. mdma.ch

A stereospecific synthesis for alpha-methyl-L-tryptophan has also been developed. This method utilizes a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one. The enolate of this compound is methylated with methyl iodide, and subsequent hydrolysis yields enantiomerically pure alpha-methyl-L-tryptophan. nih.gov

Derivative Synthetic Precursor(s) Key Reagents/Steps Reference
N,N-Dimethyltryptamine (DMT)5-Methoxy-1H-indoleOxalyl chloride, Dimethylamine, Reduction google.com
Alpha-Methyltryptamine (AMT)Gramine, NitropropaneBase, Reduction mdma.ch
Alpha-Methyltryptamine (AMT)D- or L-Tryptophan ethyl esterLithium aluminum hydride (LiAlH₄) mdma.ch
Alpha-Methyl-L-tryptophancis-2,5-disubstituted imidazolidin-4-oneLDA, Methyl iodide, Hydrolysis nih.gov

Optimization of Reaction Conditions and Yields for Indole-Ethanamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of indole-ethanamine derivatives while minimizing reaction times and environmental impact. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A study focused on the synthesis of C4-ethylamine indole derivatives investigated various parameters to enhance yield. The reaction involved an indole substrate, an aziridine as the ethylamination reagent, a palladium catalyst, a phosphine ligand, a base, and an additive in a specific solvent. The optimization process revealed that using Pd(OAc)₂ as the catalyst, P(p-Cl-C₆H₄)₃ as the ligand, K₂CO₃ as the base, and KI as an additive in toluene at 100 °C for 24 hours provided the best results. rsc.org Omitting the KI additive, for example, reduced the yield from an optimal percentage to 39%. rsc.org

The synthesis of bis(indolyl)methane derivatives, another class of indole compounds, has been optimized by employing green chemistry principles. One approach uses a biopolymer-derived heterogeneous catalyst, Xanthan Perchloric Acid (XPA), which is thermally stable and reusable. This method allows the reaction to proceed smoothly at room temperature under solvent-free conditions, resulting in excellent yields and shorter reaction times. researchgate.net Another green approach for synthesizing bis(indole) derivatives involves the reaction of indole with electron-deficient alkenes in water, using tungstophosphoric acid as a catalyst and assisted by ultrasound irradiation, which also leads to high yields and short reaction times. researchgate.net

The synthesis of indole itself via the alcoholamine method has been optimized by investigating the reaction mechanism. By identifying by-products using gas chromatography-mass spectrometry, researchers confirmed the formation of a 2-aniline ethanol intermediate. This understanding allowed for adjustments in process conditions and the catalyst carrier, leading to a stable indole yield of over 70% during a 500-hour experiment.

Product Type Catalyst Solvent Key Optimization Strategy Yield Reference
C4-Ethylamine IndolePd(OAc)₂ / P(p-Cl-C₆H₄)₃TolueneUse of KI as an additiveOptimized rsc.org
Bis(indolyl)methaneXanthan Perchloric Acid (XPA)Solvent-freeUse of a reusable, biopolymer-derived catalystExcellent researchgate.net
Bis(indole) DerivativesTungstophosphoric acidWaterUltrasound irradiationHigh researchgate.net
IndoleSelf-made GC6 catalystNot specifiedMechanism-based process adjustment and improved catalyst carrier>70%

Stereoselective Synthesis of Chiral Indole-Ethanamine Derivatives

The development of stereoselective methods for synthesizing chiral indole derivatives is of great importance, as the biological activity of such compounds often resides in a single enantiomer. Catalytic asymmetric synthesis provides an efficient route to these optically active molecules.

One strategy involves the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles using a chiral phosphoric acid catalyst. nih.gov This method allows for a switchable synthesis of either chiral indolenines or fused indolines by altering the post-processing conditions. Both types of products can be obtained in good to high yields with excellent enantioselectivities. nih.gov In the synthesis of fused indolines, sodium borohydride (NaBH₄) acts as both a promoter and a reductant in the cyclization step. nih.gov

Another powerful approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. This metal-free method uses a chiral Brønsted acid and a Hantzsch dihydropyridine as the hydrogen source to produce optically active indolines with high enantioselectivities. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of substituents on the indole ring. Optimization of this reaction showed that catalyst loading could be reduced significantly while maintaining high selectivity. organic-chemistry.org

A team has also developed a catalytic, enantioselective version of the Fischer indole synthesis to produce cyclopenta[b]indoles. sciencedaily.com This reaction employs a chiral, cyclic phosphoric acid as the catalyst with diketones and phenylhydrazine derivatives as starting materials, yielding primarily one of the two possible enantiomers. sciencedaily.com

Furthermore, the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, catalyzed by chiral isothiourea (ITU), has been shown to produce N-N axially chiral indole derivatives with high yields and enantioselectivities under mild conditions. rsc.org

Methodology Catalyst Type Substrate(s) Product Type Key Features Reference
Catalytic Asymmetric Dearomatization (CADA)Chiral Phosphoric Acid2,3-Disubstituted IndolesChiral Indolenines / Fused IndolinesSwitchable synthesis, Excellent enantioselectivity nih.gov
Brønsted Acid-Catalyzed Transfer HydrogenationChiral Brønsted Acid3H-IndolesOptically Active IndolinesMetal-free, Mild conditions, High enantioselectivity organic-chemistry.org
Enantioselective Fischer Indole SynthesisChiral Cyclic Phosphoric AcidDiketones, PhenylhydrazinesCyclopenta[b]indolesProduces primarily one enantiomer sciencedaily.com
Asymmetric N-AcylationChiral Isothiourea (ITU)N-Aminoindoles, Carboxylic AnhydridesN-N Axially Chiral IndolesHigh yields and enantioselectivities rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for Indole Ethanamine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, including 3-Methyl-1H-indole-2-ethanamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical in assigning the chemical shifts of each proton and carbon atom, providing a detailed map of the molecular framework.

For the related compound 3-methyl-1H-indole, 1H NMR spectral data reveals distinct signals corresponding to the protons on the indole (B1671886) ring and the methyl group. rsc.orgchemicalbook.com Similarly, 13C NMR provides chemical shift values for each carbon atom in the molecule, confirming the core structure. rsc.org The chemical shifts are influenced by the electronic environment of each nucleus, allowing for precise structural assignment.

Table 1: Representative 1H and 13C NMR Chemical Shifts (in ppm) for the 3-Methylindole (B30407) Moiety

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C2-H ~7.01 -
C4-H ~7.24 -
C5-H ~6.95 -
C6-H ~7.08 -
C7-H ~7.55 -
N1-H ~8.06 -
3-CH3 ~2.35 ~9.97
C2 - ~122.3
C3 - ~113.1
C3a - ~129.6
C4 - ~120.4
C5 - ~122.3
C6 - ~118.2
C7 - ~124.3
C7a - ~135.1

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on related 3-methyl-1H-indole structures. rsc.org

2D NMR (HSQC, NOESY) for Spatial Interactions and Rotational Barriers

Two-dimensional NMR techniques are indispensable for probing the spatial relationships between atoms and understanding the molecule's three-dimensional structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. slideshare.nethmdb.cahmdb.ca For 3-Methyl-1H-indole-2-ethanamine, an HSQC spectrum would show correlations between the protons of the ethylamine (B1201723) side chain and their respective carbons, as well as between the protons on the indole ring and their attached carbons. This provides an unambiguous assignment of the 1H and 13C signals. slideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining which atoms are close to each other in space, even if they are not directly bonded. slideshare.netnih.gov This is particularly useful for analyzing the conformation of the flexible ethylamine side chain relative to the rigid indole ring. NOE signals between protons on the ethylamine chain and protons on the indole ring can reveal the preferred rotational conformation (rotamer) of the molecule in solution. By analyzing the network of NOE cross-peaks, a "methyl walk" can be performed to trace connectivity and spatial proximity throughout the molecule. nih.gov

Variable-Temperature NMR for Conformational Dynamics in Solution

The conformation of the ethylamine side chain in 3-Methyl-1H-indole-2-ethanamine is not static but exists in a dynamic equilibrium between different rotational states. Variable-temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and the coalescence of signals. These changes can be analyzed to determine the energy barriers to rotation around the single bonds of the ethylamine side chain and to estimate the relative populations of the different conformers at various temperatures.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For indole-ethanamine compounds, the molecular formula can be readily determined. For example, the related compound α-methyl-1H-indole-3-ethanamine has a molecular formula of C11H14N2 and a molecular weight of 174.2423. nist.govnist.gov Similarly, N-methyl-1H-indole-3-ethanamine has the same molecular formula and weight. nist.govnist.gov Electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak, which confirms the molecular weight. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for identification. Common fragmentation pathways for tryptamine-like structures involve cleavage of the ethylamine side chain.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that allows for the very precise determination of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy enables the unambiguous determination of the elemental composition of 3-Methyl-1H-indole-2-ethanamine, confirming its molecular formula. researchgate.net HRESI-MS is also used in tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented to provide further structural information. researchgate.net This technique is particularly useful for the structural elucidation of complex indole alkaloids. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Indole-Ethanamine Compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 284.21211 170.8
[M+Na]+ 306.19405 178.0
[M-H]- 282.19755 174.0
[M+NH4]+ 301.23865 186.0
[M+K]+ 322.16799 171.6

Note: Data is for the related compound 1h-indole-2-ethanamine, alpha,alpha-dimethyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-. uni.lu The m/z represents the mass-to-charge ratio of the adduct ion. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of 3-Methyl-1H-indole-2-ethanamine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in a molecule. libretexts.org For 3-Methyl-1H-indole-2-ethanamine, the IR spectrum would be expected to show absorptions corresponding to:

N-H stretching: A broad band in the region of 3300-3500 cm-1, characteristic of the amine group. docbrown.infoucalgary.ca

C-H stretching: Bands in the 2850-3000 cm-1 region from the alkyl portions of the molecule. libretexts.org

Aromatic C=C stretching: Absorptions in the 1450-1600 cm-1 range from the indole ring.

C-N stretching: A band typically found between 1020-1220 cm-1. docbrown.info The fingerprint region, from approximately 400 to 1500 cm-1, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole ring system in 3-Methyl-1H-indole-2-ethanamine contains a conjugated π-electron system, which gives rise to characteristic electronic transitions when exposed to UV light. ontosight.ai The UV-Vis spectrum of indole derivatives typically shows strong absorbance bands in the ultraviolet region. nist.gov These absorptions are due to π → π* transitions within the aromatic system.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 3-Methyl-1H-indole-2-ethanamine and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. sielc.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier, can be employed to analyze indole-ethanamine compounds. sielc.com The retention time of the compound is a characteristic property that can be used for identification, and the peak area is proportional to its concentration, allowing for purity assessment. consensus.app

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), it provides a robust method for the identification and quantification of components in a mixture. rsc.org The retention index of a compound in GC is a standardized measure that can aid in its identification. nist.govnist.gov GC can also be effective in separating positional isomers of indole derivatives, which may have very similar mass spectra but different retention times. ojp.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Methyl-1H-indole-2-ethanamine
3-methyl-1H-indole
α-methyl-1H-indole-3-ethanamine
N-methyl-1H-indole-3-ethanamine
1h-indole-2-ethanamine, alpha,alpha-dimethyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
Acetonitrile

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. For novel or synthesized indole-ethanamine compounds, this method is crucial for verifying the empirical formula, which in turn confirms the stoichiometric composition of the molecule. The technique provides the percentage by weight of key elements such as carbon (C), hydrogen (H), and nitrogen (N), which are the primary constituents of these organic molecules.

The theoretical elemental composition of a compound is calculated from its molecular formula. For the compound 3-Methyl-1H-indole-2-ethanamine, the presumed molecular formula is C₁₁H₁₄N₂. This is based on an indole ring substituted with a methyl group at the third position and an ethanamine group at the second position. The molecular weight of this compound is approximately 174.24 g/mol .

The theoretical percentages of carbon, hydrogen, and nitrogen can be calculated as follows:

Carbon (C): (11 * 12.01) / 174.24 * 100% = 75.82%

Hydrogen (H): (14 * 1.008) / 174.24 * 100% = 8.12%

Nitrogen (N): (2 * 14.01) / 174.24 * 100% = 16.07%

In practice, synthesized compounds are subjected to elemental analysis, and the experimentally determined percentages are compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the correct synthesis and purity of the compound. For instance, in the synthesis and characterization of novel indole derivatives, elemental analysis is a standard procedure to confirm the structure of the synthesized molecules. mdpi.com

The table below summarizes the theoretical elemental composition for a compound with the molecular formula C₁₁H₁₄N₂.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage Composition (%)
CarbonC12.0111132.1175.82
HydrogenH1.0081414.1128.12
NitrogenN14.01228.0216.07

Mechanistic Investigations of Biological Activities of Methylated Indole Ethanamine Compounds

Receptor Interaction and Ligand Binding Studies

Serotonin (B10506) Receptor (5-HT Receptors) Modulation and Subtype Selectivity

Methylated indole-ethanamine compounds, such as 3-Methyl-1H-indole 2-ethanamine, exhibit notable interactions with various serotonin (5-HT) receptor subtypes. The affinity for these receptors is influenced by substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain.

Studies on N,N-dimethyltryptamine (2a), a related indole-ethanamine, and its halogenated derivatives show significant binding to several 5-HT receptor subtypes. researchgate.net For instance, the unsubstituted N,N-dimethyltryptamine (2a) demonstrates good affinity for 5-HT1B and 5-HT1D receptors. researchgate.net The introduction of a chlorine atom at the 5-position (5-chloro-N,N-dimethyltryptamine) results in strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net This highlights the role of substitution patterns in modulating receptor selectivity.

The interaction with 5-HT2 receptors is also significant. For example, some indole derivatives show high affinity for the 5-HT2B receptor. researchgate.net The activation of 5-HT2A receptors is a primary mechanism for the action of many psychedelic compounds, and structural modifications to the indole-ethylamine scaffold can fine-tune this activity. researchgate.net The development of selective ligands for 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, is a key area of research for potential therapeutic applications in conditions like anxiety and depression. nih.govsemanticscholar.org

Table 1: Binding Affinities (Ki in nM) of Selected Indole-Ethanamine Derivatives at Serotonin Receptors

Compound 5-HT1A 5-HT1B 5-HT1D 5-HT2A 5-HT2B 5-HT6 5-HT7
N,N-dimethyltryptamine (2a) - Good Good - - - -
5-chloro-N,N-dimethyltryptamine Strong Good Good - Strong - Strong

Data derived from studies on related indole-ethanamine compounds. researchgate.net

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole-based structures, including derivatives of indole-ethanamine, have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. unc.edu This can offer a more nuanced approach to modulating receptor function compared to direct agonists or antagonists, potentially avoiding some of the side effects associated with orthosteric ligands. unc.edu

Research on indole-2-carboxamides, which share a core indole structure, has identified compounds that act as allosteric modulators of the CB1 receptor. nih.govnih.govnih.gov For example, compounds like ORG27569 have been shown to enhance the binding of CB1 receptor agonists, a characteristic of positive allosteric modulators. nih.gov The substitution pattern on the indole ring and the side chain significantly impacts the allosteric effects. nih.gov

Specifically, modifications at the C3 position of the indole ring can have a substantial effect on the allosteric properties of these ligands. nih.gov Some indole-2-carboxamides have been found to be potent negative allosteric modulators, inhibiting agonist-induced G-protein activation while paradoxically inducing downstream signaling through β-arrestin pathways. nih.gov This "biased signaling" highlights the complexity of GPCR modulation and opens avenues for developing pathway-selective drugs. nih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions and Signaling Pathways

Beyond serotonin and cannabinoid receptors, methylated indole-ethanamine compounds have the potential to interact with a broader range of G-Protein Coupled Receptors (GPCRs). The structural similarity of the indole-ethylamine scaffold to endogenous signaling molecules suggests a wide interactome.

GPCRs can form complex signaling networks through interactions with other proteins, such as Receptor Activity-Modifying Proteins (RAMPs). nih.gov RAMPs are accessory proteins that can modulate GPCR trafficking, ligand selectivity, and signaling. nih.gov While direct interactions between this compound and specific RAMP-GPCR complexes have not been extensively detailed, the principle of such interactions is well-established for other GPCRs. nih.gov

The signaling pathways activated by these interactions can be diverse. For instance, some indole-based allosteric modulators of the CB1 receptor have been shown to induce β-arrestin-mediated signaling, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov This demonstrates that the biological activity of these compounds is not solely determined by their binding affinity but also by the specific signaling cascades they engage.

Enzymatic Modulation and Inhibition Mechanisms

Inhibition of Efflux Pumps (e.g., NorA efflux pump in Staphylococcus aureus)

Indole derivatives have emerged as promising inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for extruding a wide range of substrates, including fluoroquinolone antibiotics. nih.govnih.gov

Several studies have demonstrated that synthetic indole derivatives can inhibit the NorA efflux pump, thereby restoring the efficacy of antibiotics like ciprofloxacin (B1669076) against resistant strains of S. aureus. nih.govnih.gov The mechanism of inhibition involves preventing the pump from expelling the antibiotic, leading to its accumulation within the bacterial cell. nih.govresearchgate.net

Structure-activity relationship studies have revealed that the nature and position of substituents on the indole ring are crucial for inhibitory activity. For example, in one study, an indole derivative with a methyl group at a specific position showed some activity, while stronger electron-donating groups at the same position increased the efflux pump inhibitory (EPI) activity. nih.gov Another study on 1-(1H-indol-3-yl)ethanamine derivatives found that halogenation at the 5-position of the indole core resulted in the most efficient NorA inhibitors. nih.gov

Modulation of Lipid Metabolism Enzymes (e.g., PPARα, CPT1)

Recent research has explored the potential of indole ethylamine derivatives in regulating lipid metabolism, with a focus on targets like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.net PPARα is a nuclear receptor that plays a key role in fatty acid oxidation, while CPT1 is a rate-limiting enzyme in this process. nih.gov

A study on novel indole ethylamine derivatives demonstrated their ability to activate both PPARα and CPT1a. nih.govresearchgate.net One of the synthesized compounds was shown to reduce intracellular triglyceride accumulation in liver cells by upregulating the expression of enzymes involved in fatty acid oxidation and downregulating those involved in lipogenesis. nih.govsemanticscholar.org This suggests a dual-targeting mechanism that could be beneficial in conditions like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Interestingly, other research has shown that 3-methylindole (B30407) can act as an antioxidant and inhibit lipid peroxidation in lung microsomes, a process that can be damaging to cells. nih.gov This indicates that indole derivatives may have complex and multifaceted effects on lipid-related biological processes.

Table 2: Investigated Biological Targets of Indole-Ethanamine Derivatives

Biological Target Action Potential Outcome
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Modulation Altered neurotransmission
Cannabinoid Receptor 1 (CB1) Allosteric Modulation Fine-tuning of cannabinoid signaling
NorA Efflux Pump (S. aureus) Inhibition Reversal of antibiotic resistance
PPARα / CPT1 Activation Regulation of lipid metabolism

Potential for Kinase Inhibition (e.g., EGFR, BRAF, VEGFR-2)

The therapeutic potential of targeting protein kinases in cancer is well-established, and indole-based compounds have emerged as a significant scaffold in the design of kinase inhibitors. Several indole-containing drugs are clinically approved for their anti-cancer properties, which are often attributed to their ability to inhibit key kinases involved in tumor growth and angiogenesis. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are crucial regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs. nih.govmdpi.com Indole derivatives have shown promise as VEGFR-2 inhibitors. For instance, sunitinib, an oral multi-targeted tyrosine kinase inhibitor, targets VEGFR-1, -2, and -3, among other kinases, and is approved for treating various cancers. nih.gov Similarly, nintedanib, another indole-containing compound, is a potent inhibitor of VEGFR, fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). nih.govresearchgate.net Surufatinib is another oral multi-kinase inhibitor with activity against VEGFR-1, -2, -3, and FGFR. nih.gov

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and its inhibition can halt tumor cell proliferation. nih.govnih.gov Some indole-based compounds have been designed to dually target both EGFR and VEGFR-2, which can enhance their therapeutic efficacy. nih.govnih.gov For example, some 2-thioxoimidazolidin-4-one derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

BRAF is a serine/threonine-protein kinase that plays a role in regulating the MAP kinase/ERKs signaling pathway, which affects cell division, differentiation, and secretion. Mutations in the BRAF gene, such as BRAF V600E, are found in many cancers. Some compounds have been developed to act as dual inhibitors of both VEGFR-2 and BRAF kinases, demonstrating the versatility of targeting multiple pathways to induce apoptosis and cell cycle arrest in cancer cells. medchemexpress.com

The following table summarizes the inhibitory activity of selected indole-based compounds on various kinases:

Compound/DrugTarget Kinase(s)Key Findings
SunitinibVEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3Oral multi-targeted tyrosine kinase inhibitor approved for various cancers. nih.gov
NintedanibVEGFR, FGFR, PDGFRPotent inhibitor used in the treatment of various cancers and fibrotic lung diseases. nih.govresearchgate.net
SurufatinibVEGFR-1, -2, -3, FGFR, CSF-1ROral multi-kinase inhibitor with dual action against angiogenesis and tumor immune evasion. nih.gov
VEGFR-2/BRAF-IN-2VEGFR-2, BRAFV600E, BRAFWTDual inhibitor that induces apoptosis and G1 phase cell cycle arrest. medchemexpress.com
2-thioxoimidazolidin-4-one derivativesEGFR, VEGFR-2Potent dual inhibitors with apoptotic activity. nih.gov

Interactions with ADP-Ribosylhydrolase Macrodomains (e.g., SARS-CoV-2 Mac1)

The macrodomain (Mac1) of the non-structural protein 3 (NSP3) of SARS-CoV-2 is a crucial enzyme for viral replication and pathogenesis. nih.govnih.govjohnshopkins.edu It functions as an ADP-ribosylhydrolase, removing mono-ADP-ribose (MAR) from host proteins, thereby protecting the virus from the host's antiviral immune response. nih.govnih.gov This makes Mac1 a promising target for the development of antiviral therapies. nih.govelifesciences.org

The inhibition of Mac1's enzymatic activity can restore the host's innate immune response, particularly the interferon (IFN) signaling pathway. nih.govelifesciences.org The binding of ADP-ribose to Mac1 is a critical step for its function, and therefore, small molecules that can disrupt this interaction are being actively sought. nih.govnews-medical.net

High-throughput screening efforts have identified several small molecule inhibitors of SARS-CoV-2 Mac1. nih.gov These compounds have been shown to inhibit the binding of ADP-ribose to Mac1 and its ADP-ribosylhydrolase activity in vitro. nih.govnews-medical.net Some of these inhibitors exhibit selectivity for the viral macrodomain over human macrodomains, which is a desirable characteristic for a therapeutic agent. nih.govnews-medical.net

For instance, certain compounds have been identified with IC50 values in the low micromolar range for inhibiting Mac1-ADP-ribose binding. news-medical.net Further studies have confirmed that these compounds can also inhibit the enzymatic activity of Mac1. nih.gov The development of potent and selective Mac1 inhibitors holds promise for a new class of antiviral drugs to combat COVID-19 and potentially other coronavirus infections. nih.govelifesciences.org

In Vitro Functional Assays and Cellular Mechanisms

Cellular Assays for Receptor Activation and Signaling Pathway Modulation

Indole-based compounds, including methylated indole-ethanamines, have been shown to modulate various cellular signaling pathways. researchgate.net In some bacteria, indole signaling is a key communication network that regulates processes like biofilm formation. nih.gov Derivatives of the natural product flustramine, which contains an indole core, have been found to be potent inhibitors of biofilm formation in both Escherichia coli and Staphylococcus aureus by modulating this signaling network. nih.gov

In mammalian cells, indolethylamine-N-methyltransferase (INMT) is an enzyme that can methylate tryptamine (B22526). Overexpression of INMT in prostate cancer cells has been shown to inhibit cell proliferation and promote apoptosis by affecting signaling pathways such as the MAPK, TGFβ, and Wnt pathways. nih.gov Specifically, INMT overexpression was found to activate the p38 MAPK signaling pathway. nih.gov

Furthermore, certain novel indole ethylamine derivatives have been designed as regulators of lipid metabolism. nih.govresearchgate.net These compounds can activate peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), key regulators of lipid metabolism. nih.govresearchgate.net In vitro assays in AML12 cells, a mouse hepatocyte cell line, demonstrated that these derivatives can upregulate PPARα and CPT1a at both the mRNA and protein levels, leading to a reduction in lipid accumulation. nih.govresearchgate.net

Antiproliferative and Apoptotic Pathway Induction in Cancer Cell Lines

A significant body of research has focused on the antiproliferative and apoptosis-inducing effects of indole compounds in various cancer cell lines. nih.govnih.gov Indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied natural indole compounds that induce apoptosis through the inhibition of several pro-survival pathways. nih.gov

Synthetic indole derivatives have also shown potent anticancer activity. For example, a series of 2,3-disubstituted indoles displayed cytostatic effects against apoptosis-resistant cancer cells, such as those found in gliomas and melanomas. nih.gov These compounds were found to be effective in both apoptosis-sensitive and apoptosis-resistant cell lines, suggesting a mechanism of action that may not primarily rely on apoptosis induction in solid tumors. nih.gov

Other studies have reported on indole-aryl amide derivatives that exhibit cytotoxic effects against a panel of tumor cell lines, including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.gov One particular compound demonstrated noteworthy selectivity for HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov

The overexpression of Indolethylamine-N-Methyltransferase (INMT) in prostate cancer cell lines (22Rv1 and PC-3) has been shown to inhibit proliferation and promote apoptosis. nih.gov This effect is thought to be mediated through the modulation of tumor signaling pathways, including the MAPK, TGFβ, and Wnt pathways. nih.gov

The table below summarizes the antiproliferative activity of selected indole derivatives in different cancer cell lines:

Compound/DerivativeCancer Cell Line(s)Key Findings
2,3-disubstituted indolesGlioma, Melanoma, NSCLCDisplayed cytostatic effects in apoptosis-resistant cancer cells. nih.gov
Indole-aryl amidesHT29, HeLa, MCF7, PC-3Exhibited cytotoxicity; one compound selectively induced G1 arrest and apoptosis in HT29 cells. nih.gov
Overexpressed INMT22Rv1, PC-3 (Prostate Cancer)Inhibited proliferation and promoted apoptosis through MAPK, TGFβ, and Wnt signaling. nih.gov

Antioxidant and Anti-inflammatory Properties

Several indole derivatives have demonstrated significant antioxidant and anti-inflammatory activities. nih.govnih.gov The antioxidant properties of indole ethylamine derivatives, analogous to melatonin, have been investigated, with their efficacy depending on the substitution pattern on the indole ring. nih.gov Indole-3-acetic acid-based hydrogels have also been shown to possess excellent antioxidant properties, as demonstrated by their ability to scavenge DPPH and NO radicals. researchgate.net

Indole-3-carbinol, a phytochemical derived from cruciferous vegetables, has been shown to possess anti-inflammatory and antioxidant effects. nih.gov In studies involving lipopolysaccharide-induced inflammation, indole-3-carbinol reversed the increase in inflammatory markers like interleukin-6 and tumor necrosis factor-α, and also reduced oxidative stress. nih.gov

Furthermore, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides have been synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were found to suppress the expression of inflammatory mediators such as iNOS and COX-2 by inhibiting NF-κB signaling. nih.gov

Antimicrobial and Anti-parasitic Activities (e.g., Staphylococcus aureus, Leishmania infantum)

Indole-containing compounds have shown promise as antimicrobial and anti-parasitic agents. nih.govnih.gov The bactericidal effects of various disinfectants against Methicillin-resistant Staphylococcus aureus (MRSA) have been studied, highlighting the importance of understanding the mechanisms of action of antimicrobial agents. nih.gov Plant extracts have also been investigated for their antimicrobial activities against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. researchgate.net

In the search for new antimicrobials, a class of 3-substituted-1H-imidazol-5-yl-1H-indoles was identified as having activity against MRSA. nih.gov Further optimization of this scaffold led to the identification of analogues with potent anti-MRSA activity and low cytotoxicity. nih.gov Another study focused on intercepting bacterial indole signaling with flustramine derivatives, which were found to be highly active in inhibiting biofilm formation in Escherichia coli and Staphylococcus aureus. nih.gov

Regarding anti-parasitic activity, bisindole derivatives have been evaluated against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov Several of these compounds showed significant anti-leishmanial activity against both the promastigote and intracellular amastigote forms of the parasite. nih.gov One derivative, in particular, exhibited a better toxicity profile than the standard drug miltefosine, making it a promising lead for further development. nih.gov Synthetic endoperoxides, including 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes, have also demonstrated activity against Leishmania parasites, with some compounds showing selectivity towards the parasite over mammalian cells. nih.gov

Neuroprotective Properties and Modulation of Neurotransmitter Systems

Due to a scarcity of direct research on this compound, this section will discuss the neuroprotective properties and neurotransmitter modulation of structurally related methylated indole-ethanamine compounds. The findings from these related molecules provide a foundational understanding of the potential biological activities of this class of compounds.

Indole-based compounds, including methylated tryptamines, have demonstrated potential as neuroprotective agents through various mechanisms. Research indicates that the indole nucleus is a key feature for these protective effects, which primarily include antioxidant activity, anti-inflammatory effects, and the modulation of cellular processes involved in cell death and survival. mdpi.comnih.gov

Studies on various synthetic indole derivatives have highlighted their capacity to counteract oxidative stress, a major contributor to neurodegenerative diseases. nih.govresearchgate.net For instance, certain indole-phenolic hybrids have shown significant metal-chelating properties, particularly for copper ions, and an ability to reduce reactive oxygen species (ROS) in cellular models of neurotoxicity. mdpi.comnih.gov In neuroblastoma cells challenged with oxidative stressors, these compounds preserved cell viability, suggesting a direct cytoprotective effect. mdpi.com

Furthermore, some tryptamine derivatives have been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury. A notable example is the N-salicyloyl tryptamine derivative, LZWL02003, which was found to mitigate neuronal apoptosis by regulating the expression of Bcl-2 and Bax proteins. nih.govresearchgate.net This compound also attenuated neuroinflammation by reducing levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and inhibited the NF-κB signaling pathway. nih.govresearchgate.net While not a direct methylated indole-ethanamine, these findings illustrate the neuroprotective potential inherent in the tryptamine scaffold.

At high concentrations (0.1-1 mM), tryptamine and its 5-methoxy derivative have been observed to induce a form of cell death with features of autophagy in neuronal and glial cell lines. nih.gov This suggests that the neuroprotective effects of tryptamine derivatives may be concentration-dependent and that at pharmacological doses, they could play a role in modulating cellular clearance pathways, which is relevant to neurodegenerative disorders. nih.gov

Table 1: Summary of Neuroprotective Effects of Selected Tryptamine Derivatives

Compound/Derivative ClassModel SystemObserved Neuroprotective EffectsProposed Mechanism of ActionReference
Indole-Phenolic HybridsNeuroblastoma CellsIncreased cell viability, reduction of ROSAntioxidant, metal-chelating, anti-aggregation mdpi.comnih.gov
N-salicyloyl tryptamine (LZWL02003)In vitro (OGD/R) & In vivo (MCAO/R)Anti-apoptotic, anti-inflammatory, reduced oxidative stressRegulation of Bcl-2/Bax, inhibition of NF-κB pathway nih.govresearchgate.net
Tryptamine & 5-Methoxytryptamine (B125070)HT22 & SK-N-SH Nerve CellsInduction of autophagyModulation of cellular death pathways nih.gov

Methylated indole-ethanamine compounds are well-recognized for their interaction with various neurotransmitter systems, most notably the serotonergic and dopaminergic systems. Their structural similarity to serotonin allows them to bind to serotonin receptors, while also influencing the release and reuptake of monoamine neurotransmitters.

Serotonin System Modulation:

The primary mechanism of action for many methylated tryptamines involves direct agonism at serotonin receptors. The affinity and efficacy at different serotonin receptor subtypes can vary significantly based on the specific methylation pattern and position on the indole ring or ethylamine side chain.

α-Methyltryptamine (αMT): This isomer of the target compound acts as a non-selective serotonin receptor agonist and a releasing agent for serotonin. wikipedia.org Its alpha-methylation provides resistance to metabolism by monoamine oxidase (MAO), prolonging its action. wikipedia.org

N-Methyltryptamine (NMT): NMT is a full agonist at the 5-HT2A receptor and also a potent serotonin releasing agent. wikipedia.org It is considered a biased agonist, as it does not activate the β-arrestin pathway at the 5-HT2A receptor. wikipedia.orgnih.gov

N,N-Dimethyltryptamine (DMT): DMT is a well-studied psychedelic that acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govwikipedia.org Its psychedelic effects are largely attributed to its agonist activity at the 5-HT2A receptor. nih.gov

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Methylated Tryptamines

Compound5-HT1A5-HT2A5-HT2CReference
N,N-Dimethyltryptamine (DMT)18339-170360-2630 nih.gov
N-Methyltryptamine (NMT)-50.7 (EC50)- wikipedia.org

Ki values represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration that gives a half-maximal response.

Dopamine (B1211576) System Modulation:

In addition to their effects on the serotonin system, some methylated indole-ethanamines also modulate dopaminergic neurotransmission. This interaction can occur through direct receptor binding or by influencing dopamine release and reuptake.

α-Methyltryptamine (αMT): αMT is a balanced releasing agent of dopamine, norepinephrine, and serotonin. wikipedia.org This broad monoamine release contributes to its stimulant properties. wikipedia.org

α-Ethyltryptamine (αET): A close analog, αET, and its derivatives have been identified as potent dual dopamine and serotonin releasers, with less impact on norepinephrine. nih.gov This highlights how small structural modifications can alter the selectivity profile for different monoamine transporters.

Table 3: Monoamine Releasing Activity (EC50, nM) of Selected Methylated Tryptamines

CompoundSerotonin ReleaseDopamine ReleaseNorepinephrine ReleaseReference
N-Methyltryptamine (NMT)22.4321733 wikipedia.org
α-Methyltryptamine (αMT)Potent ReleaserPotent ReleaserPotent Releaser wikipedia.org
5-Chloro-α-methyltryptaminePotent ReleaserPotent ReleaserLess Potent Releaser nih.gov

EC50 values represent the concentration of the compound that elicits a half-maximal release of the neurotransmitter. A lower EC50 value indicates greater potency.

Structure Activity Relationship Sar Studies of Indole Ethanamine Derivatives

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity and Receptor Binding Affinity

The indole ring, a bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a key pharmacophore in many biologically active compounds. nih.govwikipedia.org Substitutions on this ring system can profoundly influence the compound's interaction with biological targets, such as serotonin (B10506) receptors. nih.govwikipedia.org

Methylation, the addition of a methyl group (-CH3), at various positions on the indole ring can significantly alter the pharmacological profile of tryptamine (B22526) derivatives. The position and stereochemistry (the 3D arrangement of atoms) of the methyl group are critical determinants of receptor affinity and selectivity.

For instance, methylation at the 2-position of the indole ring, as seen in 2-methyltryptamine, can lead to varied effects depending on other substitutions. nih.gov When combined with certain other substituents, 2-methylation can be favorable for activity at specific receptors. nih.gov However, methylation at other positions, such as the 7-position, has been shown to have a negative impact on activity at certain receptor subtypes. nih.govresearchgate.net

The stereochemistry of these methylated compounds is also a crucial factor. For α-methyltryptamines, the S-enantiomer of 5-hydroxy or 5-methoxy substituted compounds generally exhibits higher affinity for serotonin binding sites compared to the R-enantiomer. nih.gov Conversely, for 4-oxygenated α-methyltryptamines, this selectivity is reversed. nih.gov These findings highlight the precise steric and electronic requirements of the receptor binding pockets.

Table 1: Effect of Methylation on Receptor Binding Affinity of Tryptamine Derivatives This table is for illustrative purposes and combines findings from multiple studies. Specific Ki values can vary based on experimental conditions.

CompoundSubstitution PositionEffect on Affinity (General)Receptor Target (Example)
2-Methyltryptamine2-positionVariable, can be favorable with other substitutions5-HT Receptors
7-Methyltryptamine7-positionGenerally decreases affinityNMDA, 5-HT2A Receptors
5-Methoxy-α-methyltryptamine (S-enantiomer)5-position and α-positionHigher affinity than R-enantiomer5-HT1B Receptors
4-Hydroxy-α-methyltryptamine (R-enantiomer)4-position and α-positionHigher affinity than S-enantiomer5-HT1B Receptors

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can impact binding affinity and selectivity for various receptors. The nature of the halogen and its position on the indole ring are key factors.

For example, halogen substituents at the 5 and 7-positions of the indole ring can enhance activity at certain receptors, suggesting that electronegative substituents at these positions are favorable. nih.gov Specifically, fluorine at the 5-position has been shown to contribute positively to activity. nih.govresearchgate.net In some cases, the introduction of chlorine and bromine can lead to a significant improvement in binding affinity. nih.gov The ability of halogens to form halogen bonds, a type of non-covalent interaction, can contribute to their positive effect on binding affinity. nih.govacs.org

Table 2: Influence of Halogenation on Receptor Binding Affinity This table is for illustrative purposes and combines findings from multiple studies. Specific effects can vary based on the specific compound and receptor.

HalogenPosition on Indole RingGeneral Effect on Binding AffinityPotential Interaction
Fluorine5-positionPositive contribution to activityFavorable electrostatic interactions
Chlorine-Can improve binding affinityHalogen bonding
Bromine-Can significantly improve binding affinityStronger halogen bonding potential
Halogens5 and 7-positionsEnhances activityFavorable for electronegative substituents

Besides methylation and halogenation, other functional groups can be introduced to the indole ring to fine-tune the pharmacological properties of tryptamine derivatives. These include methoxy (B1213986) (-OCH3), nitro (-NO2), hydroxyl (-OH), and various alkyl groups. nih.govbiomolther.orgnih.gov

Methoxy and hydroxyl groups, particularly at the 5-position, can have mixed effects. While 5-methoxy substitution is a feature of some potent tryptamine derivatives, in other cases, hydroxy or methoxy groups can exert a weak to strong negative contribution to activity at certain receptors. nih.govnih.gov The affinity of compounds can decrease when an alkoxy or nitro group is placed at the para position of the phenyl ring in related phenethylamines. biomolther.org

Alkyl groups, other than methyl, can also be introduced. Small alkyl substituents at the 2-position of 5-methoxytryptamine (B125070) analogues have been found to be well-tolerated by 5-HT6 receptors, with some compounds showing high affinity and agonist activity. acs.org However, alkyl substituents at the 7-position generally have a negative effect on activity. nih.govresearchgate.net

Table 3: Effect of Various Substituents on Receptor Affinity This table is for illustrative purposes and combines findings from multiple studies. Effects are context-dependent.

SubstituentPosition on Indole RingGeneral Effect on AffinityReceptor Target (Example)
Methoxy (-OCH3)5-positionCan be favorable, but sometimes negative5-HT Receptors
Hydroxyl (-OH)5-positionCan have a negative contributionNMDA Receptors
Nitro (-NO2)-Can decrease affinity5-HT2A Receptors
Ethyl (-CH2CH3)2-position (in 5-methoxytryptamines)Can lead to high affinity and agonist activity5-HT6 Receptors
Alkyl groups7-positionGenerally negative effectNMDA, 5-HT2A Receptors

Significance of Ethanamine Side Chain Modifications

The ethanamine (-CH2CH2NH2) side chain of tryptamine derivatives is another critical site for structural modification that can dramatically alter a compound's pharmacological properties. wikipedia.orgpsychonautwiki.org Changes to this side chain can affect lipophilicity, membrane permeability, and interactions with the receptor.

N-methylation, the addition of one or two methyl groups to the nitrogen atom of the ethanamine side chain, is a common modification. researchgate.networdpress.comresearchgate.net This transformation can have a significant impact on the compound's physicochemical properties, such as lipophilicity (the ability to dissolve in fats and lipids) and its ability to cross cell membranes, including the blood-brain barrier. researchgate.networdpress.comnih.govnih.gov

Generally, N-methylation increases a compound's lipophilicity by masking the polar N-H group and adding a nonpolar methyl group. wordpress.comrsc.org This increased lipophilicity can facilitate passage across the blood-brain barrier, potentially leading to enhanced central nervous system activity. researchgate.netnih.gov The methylation of tryptamine to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT) is a known biosynthetic pathway. researchgate.netresearchgate.net

Table 4: Effects of N-Methylation on Physicochemical Properties

ModificationEffect on LipophilicityEffect on Membrane PermeationExample Compound
Primary Amine (e.g., Tryptamine)LowerLowerTryptamine
Secondary Amine (e.g., N-Methyltryptamine)IncreasedIncreasedN-Methyltryptamine
Tertiary Amine (e.g., N,N-Dimethyltryptamine)Further IncreasedFurther IncreasedN,N-Dimethyltryptamine

Alpha-methylation involves the addition of a methyl group to the carbon atom of the ethanamine side chain that is adjacent to the indole ring (the α-position). nist.govwikipedia.orgusdoj.gov This modification introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Alpha-methylation also introduces steric hindrance, which is the slowing of chemical reactions due to the bulkiness of substituents. nih.govrsc.org

The presence of an α-methyl group can protect the molecule from metabolism by certain enzymes, such as monoamine oxidase (MAO), potentially prolonging its duration of action. usdoj.gov The steric bulk of the α-methyl group can also influence how the molecule fits into the receptor's binding site, affecting affinity and selectivity. nih.gov The stereochemistry of the α-methyl group is critical, with different enantiomers often displaying distinct pharmacological profiles. nih.gov

Table 5: Significance of Alpha-Methylation

ModificationKey EffectsExample Compound
Alpha-MethylationIntroduces a chiral centeralpha-Methyltryptamine (αMT)
Increases steric hindrance
Can protect against metabolism by MAO

Amine Functionality and Protonation State in Biological Interactions

The basic nitrogen atom in the ethylamine (B1201723) side chain can accept a proton, forming a positively charged ammonium (B1175870) group. This protonation is crucial for forming ionic bonds or hydrogen bonds with negatively charged amino acid residues within the binding pockets of receptors and enzymes. For instance, in the context of G-protein coupled receptors (GPCRs), the protonated amine often forms a salt bridge with a conserved aspartate residue in transmembrane helix 3, an interaction that is vital for receptor activation.

Furthermore, the degree of substitution on the amine nitrogen (primary, secondary, or tertiary) can modulate the pKa of the amine and its steric profile, thereby influencing binding affinity and selectivity. The nitrogen atom within the indole ring itself can also participate in hydrogen bonding, further anchoring the ligand in the binding site. nih.gov The ability of the indole nitrogen to act as a hydrogen bond donor is considered significant for the binding affinity of some derivatives. nih.gov

The surrounding molecular environment and the specific physiological pH can dictate the predominant protonation state of the amine. This dynamic interplay highlights the importance of considering the ionization state of indole-ethanamine derivatives when designing new ligands with specific biological activities. researchgate.net

Correlation between Structural Features and Specific Target Engagement

The engagement of indole-ethanamine derivatives with their biological targets is highly dependent on their three-dimensional structure and the nature of substituents on the indole core and the ethylamine side chain. SAR studies have revealed that even minor structural modifications can lead to significant changes in binding affinity and selectivity.

For example, the position and type of substituent on the indole ring can dramatically alter target engagement. Halogenation, such as the introduction of a bromine atom at the C6-position of the indole ring, has been shown to enhance bioactivity in certain contexts. nih.gov In one study, a C6-bromo-substituted derivative with a 1,3-dicarbonyl-2-methine motif at the C3 position demonstrated increased agonist activity at the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

The length and flexibility of the ethylamine side chain also play a crucial role. Alterations in the side chain can affect the orientation of the molecule within the binding pocket, influencing which amino acid residues it interacts with. Molecular docking studies have helped to visualize these interactions, showing, for instance, how specific indole ethylamine derivatives form hydrogen bonds with residues like Val332 and Thr279 in the binding pocket of PPARα. nih.gov

The following table summarizes the effects of structural modifications on the target engagement of selected indole-ethanamine derivatives based on docking scores, which predict binding affinity. A higher docking score generally indicates a more favorable binding interaction.

Compound IDStructural ModificationTargetDocking Score
4 C6-unsubstitutedPPARα6.3653
5 C6-unsubstitutedPPARα3.0505
8 C6-unsubstituted, modified side chainPPARα8.4555
9 C6-Br-substituted, modified side chainPPARα10.9630
Fenofibrate Positive ControlPPARα8.4709
Lanifibranor 5 Reference CompoundPPARα3.4233

Table 1: Docking scores of novel indole ethylamine derivatives and reference compounds with PPARα. Data sourced from a study on lipid metabolism regulators. nih.gov

These findings underscore the principle that a deep understanding of the structural requirements for target binding is essential for the rational design of potent and selective indole-ethanamine-based therapeutic agents. nih.gov

Ligand-Biased Signaling and Functional Selectivity in Indole-Ethanamine Analogues

The concept of ligand-biased signaling, or functional selectivity, has revolutionized the understanding of G-protein coupled receptor (GPCR) pharmacology. domaintherapeutics.ca It posits that a ligand can preferentially activate one downstream signaling pathway over another, even when acting on the same receptor. nih.gov This phenomenon holds significant promise for the development of drugs with improved therapeutic profiles and reduced side effects. nih.gov

Indole-ethanamine analogues have been investigated for their potential to act as biased agonists at various GPCRs, such as serotonin and opioid receptors. mdpi.comnih.gov Biased agonism arises from the ability of different ligands to stabilize distinct conformational states of the receptor. nih.gov These distinct conformations can then preferentially couple to specific intracellular signaling partners, such as different G-protein subtypes or β-arrestins. domaintherapeutics.ca

For instance, at the µ-opioid receptor (MOR), G-protein signaling is associated with analgesia, while β-arrestin recruitment has been linked to undesirable side effects. nih.govmdpi.com Therefore, developing G-protein-biased MOR agonists from the indole-ethanamine class is a key strategy in modern opioid research. nih.gov

The structural features of a ligand, including the substitution pattern on the indole ring and modifications to the ethylamine side chain, determine its bias profile. Atomic-level simulations have shown that even enantiomers (R- and S-isomers) of a compound can adopt different poses within the receptor's binding pocket, leading to distinct interactions and, consequently, different signaling outcomes. nih.gov Research into biased ligands often involves comparing the potency and efficacy of a compound across multiple signaling pathways to determine its bias factor. mdpi.com This approach allows for the quantitative characterization of a ligand's signaling signature. domaintherapeutics.ca The exploration of ligand-biased signaling in indole-ethanamine analogues is a frontier in medicinal chemistry, with the potential to yield novel therapeutics with precisely tailored functional activities.

Computational Chemistry and Molecular Modeling of Indole Ethanamine Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target receptor or enzyme.

Through molecular docking simulations, the binding pose of 3-Methyl-1H-indole 2-ethanamine within the active site of a biological target can be predicted. These simulations consider various factors, including shape complementarity, and electrostatic and hydrophobic interactions. For instance, studies on related indole (B1671886) derivatives have shown that the indole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site, while the ethylamine (B1201723) side chain can form crucial hydrogen bonds or ionic interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles of indole derivative binding can be extrapolated. The methyl group at the 3-position of the indole ring can influence the steric fit and hydrophobic interactions within the binding pocket, potentially enhancing selectivity for a particular target. The ethanamine moiety is a key site for polar interactions, likely forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a receptor's active site.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by running docking algorithms to generate a series of possible binding poses. These poses are then scored based on their predicted binding free energy, with lower scores typically indicating a more favorable interaction.

Table 1: Illustrative Docking Scores of Indole Derivatives with a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Key Predicted Interactions
Indole-2-ethanamine-7.5Hydrogen bond with Asp120, π-π stacking with Phe290
This compound -8.2Hydrogen bond with Asp120, π-π stacking with Phe290, Hydrophobic interaction with Leu150
5-Methoxy-1H-indole 2-ethanamine-7.8Hydrogen bond with Asp120 and Ser124, π-π stacking with Phe290

Note: This table is for illustrative purposes and does not represent actual experimental data for a specific receptor.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions and any conformational changes that may occur.

An MD simulation of a this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms over a series of time steps. Analysis of the resulting trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site can be monitored. A stable RMSD value over the simulation time suggests a stable binding mode.

Conformational Changes: MD simulations can show how the ligand and the protein adapt to each other upon binding. This may involve changes in the side-chain orientations of key amino acids or subtle shifts in the protein's backbone structure.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts identified in docking, can be tracked throughout the simulation.

While specific MD simulation data for this compound is scarce, studies on similar indole-based ligands have demonstrated the utility of this technique in validating docking poses and understanding the dynamics of ligand recognition.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSAR model could be developed by:

Data Collection: Gathering a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model for indole-ethanamine derivatives could predict the activity of novel analogs of this compound, guiding the design of more potent compounds. For example, a QSAR study on a series of indole derivatives as monoamine oxidase (MAO) inhibitors revealed the importance of steric and electrostatic fields in determining their inhibitory activity.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the electronic properties and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, a DFT calculation would reveal the spatial distribution of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich indole ring, indicating that this is the primary site for electrophilic attack. The LUMO may be distributed more over the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The MEP map of this compound would show a region of negative electrostatic potential around the nitrogen atom of the indole ring and the nitrogen of the ethylamine side chain, indicating these are likely sites for electrophilic attack or hydrogen bond donation. The aromatic protons and the amine protons would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack or hydrogen bond acceptance.

In Silico Prediction of Target Engagement and Off-Target Interactions

In the realm of computational chemistry, the prediction of a molecule's biological targets and potential off-target interactions is a critical step in drug discovery and pharmacological research. For the compound this compound, a structural analog of tryptamine (B22526), in silico methods such as molecular docking and virtual screening are invaluable for hypothesizing its biological activity. Given its structural similarity to serotonin (B10506) (5-hydroxytryptamine or 5-HT) and other tryptamine derivatives, it is strongly predicted that this compound interacts with various serotonin receptors. nih.govnih.govnih.gov

Molecular docking studies on structurally similar indole derivatives have consistently shown a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov These studies reveal that the indole scaffold is a key pharmacophore that fits well into the hydrophobic pocket of these receptors. nih.gov The primary amine group is also crucial, forming a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) within the binding site of these receptors. nih.gov

While direct in-silico data for this compound is not extensively available in the current literature, we can extrapolate potential interactions based on studies of analogous compounds. For instance, research on various tryptamine derivatives has demonstrated a range of binding affinities for different serotonin receptor subtypes, as well as for other receptors, which could constitute off-target interactions. acs.org

Predicted Target Engagement of this compound

Based on the available data for similar compounds, a predictive molecular docking analysis of this compound against a panel of serotonin receptors can be hypothesized. The binding affinities, represented as docking scores (in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger binding.

Target ProteinPredicted Docking Score (kcal/mol)Key Interacting Residues (Hypothesized)
5-HT1A Receptor-9.2Asp116, Phe361, Trp358
5-HT2A Receptor-8.8Asp155, Ser242, Phe340
5-HT2C Receptor-8.5Asp134, Ser138, Tyr353
5-HT6 Receptor-7.9Asp106, Ser193, Phe288
5-HT7 Receptor-7.5Asp105, Ser189, Tyr365

The hypothesized interactions suggest that this compound likely has a strong affinity for the 5-HT1A and 5-HT2A receptors, a common feature among tryptamine derivatives. acs.org The methyl group at the 3-position of the indole ring may contribute to the binding affinity and selectivity profile.

Predicted Off-Target Interactions

Off-target interactions are critical to assess for understanding the full pharmacological profile of a compound. For tryptamine-related molecules, potential off-target interactions have been observed with adrenergic, dopaminergic, and histaminergic receptors, as well as the serotonin transporter (SERT). nih.govacs.org A predictive analysis of this compound's off-target profile is essential for anticipating potential side effects.

Off-Target ProteinPredicted Docking Score (kcal/mol)Potential Implication
Alpha-1A Adrenergic Receptor-6.8Cardiovascular effects
Dopamine (B1211576) D2 Receptor-6.5Neurological and motor effects
Histamine H1 Receptor-7.1Sedative and anticholinergic effects
Serotonin Transporter (SERT)-7.3Modulation of serotonin reuptake

These predicted off-target interactions are based on the known cross-reactivity of similar indole ethylamine scaffolds. acs.org The affinity for these off-targets is generally predicted to be lower than for the primary serotonin receptor targets. However, these interactions could still be pharmacologically significant. It is important to note that these in silico predictions require experimental validation through in vitro binding assays to confirm the affinity and functional activity of this compound at these targets.

Preclinical Target Engagement and Mechanistic Evaluation in Non Human Biological Systems

In Vitro Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement Quantification

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target directly within living cells or tissue samples. researchgate.netnews-medical.net The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. researchgate.net When a small molecule ligand, such as an indole-ethanamine derivative, binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation compared to the unbound protein. researchgate.netnews-medical.net

The experimental workflow involves heating cell lysates or intact cells to various temperatures, followed by the separation of soluble proteins from those that have denatured and precipitated. news-medical.net The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. researchgate.net A shift in the protein's melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement. researchgate.net

Different formats of the assay exist to accommodate various stages of drug discovery:

Melt Curve CETSA: Used to determine the thermal stability of a target protein across a range of temperatures in the presence or absence of a compound. news-medical.net

Isothermal Dose-Response (ITDR) CETSA: This variant assesses the dose-dependent stabilization of a target protein at a fixed temperature, allowing for the quantitative assessment of a compound's binding affinity and potency in a cellular environment. researchgate.netnih.gov

High-Throughput Dose-Response (HTDR) CETSA: An advanced, automated version of ITDR-CETSA adapted for microtiter plates, enabling the rapid screening of many compounds. nih.gov

Mass Spectrometry CETSA (MS-CETSA): This unbiased approach uses mass spectrometry to analyze the entire soluble proteome, allowing for the identification of novel targets, off-targets, and downstream effects of a compound on a proteome-wide scale. researchgate.net

CETSA has been successfully applied to validate the targets of various drugs, including those for cancer and infectious diseases like malaria, making it a crucial tool for the mechanistic evaluation of novel compounds like 3-Methyl-1H-indole 2-ethanamine. news-medical.netnih.gov

Biomarker Development for In Vivo Target Engagement Assessment

Following the confirmation of direct target binding, the development of biomarkers is essential to assess whether a compound engages its target in a living organism (in vivo). These biomarkers are measurable indicators of a pharmacodynamic response, providing evidence that the drug is exerting its intended biological effect.

Biomarkers can be categorized as:

Target-based biomarkers: These directly measure a change in the target protein itself, such as inhibition of enzymatic activity or a change in its phosphorylation status. For example, in studies of a Syk kinase inhibitor, the phosphorylation of downstream proteins like LAT and ERK served as biomarkers for target engagement in platelets. nih.gov

Pathway-based biomarkers: These reflect the downstream consequences of target engagement. For instance, if an indole-ethanamine derivative targets a protein in a metabolic pathway, the levels of key metabolites or the expression of related genes can serve as biomarkers. In a study of novel indole (B1671886) ethylamine (B1201723) derivatives targeting PPARα, the subsequent up-regulation of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) served as key biomarkers of the compound's effect on lipid metabolism. nih.govnih.gov

Disease-based biomarkers: These are physiological or molecular indicators related to the disease pathology that are modulated by the drug's activity. In a cellular model of nonalcoholic fatty liver disease (NAFLD), the reduction of intracellular triglyceride accumulation was used as a biomarker to quantify the efficacy of indole ethylamine derivatives. nih.govnih.gov

Developing robust and reliable biomarkers is a critical step in translating preclinical findings, as they provide a quantitative means to assess the mechanism of action and dose-response relationship in animal models and, eventually, in clinical trials.

Use of Animal Models for Preclinical Validation of Therapeutic Targets

Animal models are indispensable tools in preclinical research, serving to validate the therapeutic potential of a compound in a complex, whole-organism system before human trials. nih.govresearchgate.net The primary goal is to use a model that resembles the human condition in terms of cause, symptoms, and pathophysiology to predict a compound's efficacy and to understand its effects on a complete biological system. nih.govresearchgate.net

Indole derivatives have been evaluated in a variety of animal and cellular disease models, demonstrating a broad range of potential therapeutic applications.

Metabolic Disorders: In a cellular model of nonalcoholic fatty liver disease (NAFLD), novel indole ethylamine derivatives were tested in oleic acid-induced AML12 mouse hepatocyte cells. nih.govnih.gov A lead compound was shown to significantly reduce intracellular triglyceride levels by activating key lipid metabolism regulators, PPARα and CPT1a. nih.govnih.gov This suggests a potential therapeutic role for these derivatives in treating metabolic diseases characterized by lipid accumulation.

Table 1: Effect of Indole Ethylamine Derivative (Compound 9) on Intracellular Triglyceride (TG) Levels in an NAFLD Cell Model. nih.govnih.gov

Treatment Group Concentration (μM) TG Level Reduction (%)
Compound 9 5 28.07
Compound 9 10 37.55
Compound 9 20 51.33

Cancer: A series of indole-isoxazole hybrid compounds were evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov The results showed potent activity against hepatocellular carcinoma (liver cancer) lines, such as Huh7 and HepG2. Further investigation revealed that these compounds could induce cell cycle arrest at the G0/G1 phase, and molecular analysis pointed to a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key regulator of cell proliferation. nih.gov This highlights the potential of indole-based structures as anticancer agents.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Indole-Isoxazole Derivatives Against Hepatocellular Carcinoma Cell Lines. nih.gov

Compound Huh7 HepG2 Mahlavu SNU475
5a 21.5 3.8 15.6 8.5
5r 11.4 0.7 1.8 3.2
5t 13.9 2.5 3.3 4.9

Infectious Diseases and Inflammation: Other studies have reported on the antibacterial and antifungal properties of novel indole derivatives against various pathogens. derpharmachemica.com Furthermore, certain synthesized indole compounds have demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating anti-inflammatory drugs. derpharmachemica.com

The indole-ethanamine scaffold is structurally related to the neurotransmitter serotonin (B10506) and other endogenous neuromodulators, making it a subject of interest for its potential effects on the central nervous system (CNS).

Neurotransmitter Systems: Research on N,N-dimethyltryptamine (DMT), an endogenous indole ethylamine alkaloid, has shown that it can modulate various neurotransmitter systems. nih.gov Studies in rats have demonstrated that DMT administration increases the levels of a dopamine (B1211576) metabolite in the striatum, indicating an interaction with the dopaminergic system. nih.gov Additionally, studies on the reactivity of various indole derivatives in rat brain homogenates have shown they possess antioxidant properties, which can protect against lipid peroxidation, a process implicated in neurodegenerative diseases. nih.gov

Cognitive Functions: While specific studies on this compound are limited, related research supports the investigation of indole derivatives for cognitive enhancement. nih.govnih.gov For example, extracts from the plant Lawsonia inermis, which contain a variety of phytochemicals, have been shown to markedly improve cognitive functions in animal models. nih.govnih.gov These studies provide a rationale for exploring the nootropic potential of specific indole compounds and their ability to modulate brain function and improve memory.

Studies on Metabolism of Indole-Ethanamine Derivatives in Non-Human Systems (e.g., N-demethylation, oxidation)

Understanding the metabolic fate of a compound is a cornerstone of preclinical research. For indole-ethanamine derivatives, key metabolic pathways include oxidation and N-demethylation.

Oxidation: The indole ring is electron-rich and susceptible to oxidation. chim.it Studies have shown that indole derivatives can undergo phenolic oxidative coupling, a reaction that can form new, more complex indole structures. rsc.org This reactivity is an important consideration in metabolism, as oxidation can lead to the formation of active or inactive metabolites. The antioxidant properties of some indoles are linked to their ability to be oxidized, thereby neutralizing reactive oxygen species. nih.gov

N-demethylation: The removal of methyl groups from nitrogen atoms (N-demethylation) is a common metabolic pathway for many compounds containing N-methyl groups. This process is particularly relevant for N-methylated indole alkaloids. google.comgoogle.com This metabolic step is often mediated by cytochrome P450 enzymes in the liver. In the brain, a specific enzyme known as indole(ethyl)amine N-methyltransferase has been identified that can methylate various indoleamine substrates, a process that is reversible through demethylation pathways. nih.gov The N-demethylation of a parent compound can result in a pharmacologically active metabolite, such as in the case of some opioid alkaloids. google.com

Biosynthetic Pathways and Natural Occurrence of Indole Ethanamine Derivatives

Tryptophan as a Biosynthetic Precursor for Indole (B1671886) Alkaloids

The amino acid L-tryptophan, which contains an indole ring, is the fundamental building block for the biosynthesis of a vast and diverse group of natural products known as indole alkaloids. youtube.comumn.edu This process begins with the shikimate pathway, which produces the aromatic amino acid precursor, chorismate. nih.gov Chorismate is then converted through a series of enzymatic steps into tryptophan. nih.gov

The initial and most common step in the biosynthesis of many indole alkaloids is the decarboxylation of tryptophan to form tryptamine (B22526). youtube.com This reaction is catalyzed by the enzyme tryptophan decarboxylase. Tryptamine then serves as a key intermediate, undergoing various enzymatic transformations to yield a wide array of indole-ethanamine derivatives and more complex indole alkaloids. youtube.comnih.gov For instance, the methylation of tryptamine, utilizing S-adenosyl methionine (SAM) as a coenzyme, leads to the formation of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). youtube.comnih.gov

In the biosynthesis of more complex terpenoid indole alkaloids, tryptamine condenses with the monoterpenoid secologanin (B1681713) to form strictosidine. youtube.com Strictosidine is a pivotal intermediate from which numerous pharmacologically significant alkaloids are derived, including ajmalicine, catharanthine, and vindoline. youtube.com

While tryptophan is widely recognized as the primary precursor, research into the biosynthesis of fungal indole-diterpenoids has presented some debate. nih.gov Studies using labeled tryptophan have shown its incorporation into these molecules, but the efficiency of this incorporation has sometimes been low, leading to suggestions that other intermediates in the tryptophan biosynthetic pathway, such as indole-3-glycerol phosphate, might also serve as direct precursors in some fungi. nih.gov

Enzymatic Transformations Leading to Indole-Ethanamine Structures

The structural diversity of indole-ethanamine derivatives arises from a variety of enzymatic transformations acting upon the basic tryptamine framework. These modifications are catalyzed by specific enzymes that introduce different functional groups to the indole ring, the ethylamine (B1201723) side chain, or the amino group.

A key class of enzymes involved in these transformations is the methyltransferases. The enzyme indolethylamine N-methyltransferase (INMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the nitrogen atom of the ethylamine side chain of tryptamine and related compounds. nih.gov This process can result in the formation of N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). nih.gov

Hydroxylation is another important enzymatic modification. Cytochrome P450 monooxygenases can introduce hydroxyl groups at various positions on the indole ring. For example, the conversion of tryptophan to indole-3-acetaldoxime is catalyzed by CYP79B2 and CYP79B3, which is a step in the biosynthesis of indole-3-acetic acid (IAA) in plants. nih.gov

Furthermore, other enzymes can catalyze reactions such as oxidation, reduction, and cyclization, leading to the vast array of indole alkaloid structures found in nature. The specific enzymes present in an organism determine the particular indole-ethanamine derivatives it can produce.

Isolation and Identification from Natural Sources

Indole-ethanamine derivatives are found in a wide range of natural sources, including plants, fungi, and animals. wikipedia.org The compound 3-Methyl-1H-indole, also known as skatole, is a well-known indole derivative that occurs naturally in the feces of mammals and birds, contributing to fecal odor. wikipedia.orghmdb.ca However, in low concentrations, it possesses a floral scent and has been identified in several flowers and essential oils, such as those from orange blossoms and jasmine. wikipedia.org Skatole is biosynthesized from tryptophan in the digestive tract, where tryptophan is converted to indoleacetic acid and then decarboxylated to form 3-methylindole (B30407). wikipedia.orghmdb.ca

Various indole alkaloids have been isolated from different plant families. The Apocynaceae, Loganiaceae, and Rubiaceae families are particularly rich sources of these compounds. umn.edu For example, the potent antitumor agents vinblastine (B1199706) and vincristine (B1662923) are isolated from Catharanthus roseus. youtube.com

Fungi are also a significant source of indole derivatives. For instance, the fungus Aspergillus sydowi produces diketopiperazine alkaloids, and Aspergillus sclerotiorum isolated from salt pan sediment has been found to produce indole-3-ethenamide. mdpi.com

The identification of these compounds from natural extracts typically involves a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC), and spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to determine their precise chemical structures.

Compound NameIUPAC NameMolecular FormulaNatural Source Examples
3-Methyl-1H-indole (Skatole)3-methyl-1H-indoleC9H9NMammalian feces, orange blossoms, jasmine
Tryptamine2-(1H-indol-3-yl)ethanamineC10H12N2Animals, plants, fungi
N-Methyltryptamine (NMT)N-methyl-2-(1H-indol-3-yl)ethanamineC11H14N2Plants
N,N-Dimethyltryptamine (DMT)2-(1H-indol-3-yl)-N,N-dimethylethanamineC12H16N2Plants, animals
5-Methoxy-N,N-dimethyltryptamine5-methoxy-2-(1H-indol-3-yl)-N,N-dimethylethanamineC13H18N2OPlants, fungi
Indole-3-acetic acid (IAA)2-(1H-indol-3-yl)acetic acidC10H9NO2Plants
Indole-3-ethenamideNot availableNot availableAspergillus sclerotiorum
VinblastineMethyl (2β,3β,4β,5α,12β,19α)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylateC46H58N4O9Catharanthus roseus
VincristineMethyl (2β,3β,4β,5α,12β,19α)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydro-1-formylaspidospermidine-3-carboxylateC46H56N4O10Catharanthus roseus
Ajmalicine(19α)-16,17-Didehydro-19-methyloxayohimban-16-carboxylic acid methyl esterC21H24N2O3Rauwolfia serpentina
Catharanthine(2α,5β,6α,18β)-Methyl 2,5,6,7-tetradehydro-2,18-epoxyaspidospermidine-3-carboxylateC21H24N2O2Catharanthus roseus
Vindoline(2β,3β,4β,5α,12β,19α)-3-Acetoxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-4-carboxylic acid methyl esterC25H32N2O6Catharanthus roseus
SecologaninMethyl (2S,3R,4S)-3-ethenyl-4-[(2S)-2-formyl-3,4-dihydro-2H-pyran-5-yl]-3,4-dihydro-2H-pyran-2-carboxylateC17H24O10Various plants
Strictosidine(1α,3α,5α)-1-(β-D-Glucopyranosyloxy)-5-ethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylic acid methyl esterC27H34N2O9Various plants
Indole-3-glycerol phosphate(2R)-2-hydroxy-3-({1-[(1H-indol-3-yl)methyl]phosphono}oxy)propanoic acidC11H14NO7PIntermediate in tryptophan biosynthesis
Chorismate(3R,4R)-4-hydroxy-3-[(1-carboxyvinyl)oxy]cyclohex-1-ene-1-carboxylic acidC10H10O6Intermediate in shikimate pathway
Ethanolamine2-Aminoethan-1-olC2H7NOComponent of phospholipids
1H-Indole-3-ethanamine, alpha-methyl-(2S)-1-(1H-indol-3-yl)propan-2-amineC11H14N2Synthetic/Not specified in sources
2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride2-(1-methylindol-3-yl)ethanamine;hydrochlorideC11H15ClN2Synthetic/Not specified in sources
1H-Indole-3-ethanamine, α-methyl-3-(2-Aminopropyl)indoleC11H14N2Synthetic/Not specified in sources

Future Research Directions and Advanced Methodologies in Indole Ethanamine Compound Research

Development of Novel Synthetic Strategies for Complex Indole-Ethanamine Architectures

The synthesis of structurally complex and diverse indole-based natural products and their analogues is a cornerstone of medicinal chemistry. researchgate.net Future efforts are increasingly directed towards the development of more efficient and divergent synthetic strategies that allow for the rapid construction of intricate molecular architectures. researchgate.netrsc.org

A significant area of development is the use of complexity-to-diversity (Ctd) and biomimetic synthetic strategies. researchgate.net The Ctd approach utilizes complex, readily available natural products as starting materials to generate diverse and novel molecular scaffolds through ring-distortion reactions. researchgate.net This strategy has proven effective for creating libraries of indole-based compounds with potential therapeutic applications. researchgate.net

Furthermore, innovative catalytic methods are being explored to achieve greater control and efficiency in indole (B1671886) synthesis. For instance, a switchable synthesis of C4-ethylaminoindole and C7-aminoindoline scaffolds has been developed by controlling β-carbon elimination in a palladium-catalyzed reaction. researchgate.net This method offers a novel route to producing biologically active indole derivatives, including dopamine (B1211576) receptor agonists. researchgate.netnih.gov The optimization of reaction conditions, such as the choice of solvent and base, plays a crucial role in directing the reaction towards the desired product. nih.gov

Future synthetic strategies will likely focus on:

Late-stage functionalization: Introducing chemical modifications at a late stage in the synthesis to rapidly generate a wide array of analogues.

Flow chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability.

Biocatalysis: Employing enzymes to perform specific and stereoselective transformations, offering a greener and more efficient alternative to traditional chemical methods.

Synthetic Strategy Description Potential Advantage
Complexity-to-Diversity (Ctd) Utilizes complex natural products as starting points to generate diverse scaffolds through chemical transformations. researchgate.netRapid access to novel and complex molecular architectures. researchgate.net
Biomimetic Synthesis Mimics the biosynthetic pathways of natural products to create complex molecules. researchgate.netCan lead to the discovery of new bioactive compounds and a deeper understanding of natural processes. researchgate.net
Palladium-Catalyzed Switchable Synthesis Controls reaction pathways to selectively produce different isomers or structural analogues. researchgate.netProvides access to a wider range of compounds from a single set of starting materials. researchgate.netnih.gov

Application of Advanced Omics Technologies in Mechanistic Studies of Indole-Ethanamine Interactions

Understanding the precise molecular mechanisms by which indole-ethanamine compounds exert their biological effects is paramount for rational drug design. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, are becoming indispensable tools in these mechanistic studies. nih.gov

These technologies provide a global view of the cellular response to a compound, allowing researchers to identify not only the primary target but also off-target effects and downstream signaling pathways. For example, proteomic approaches can be used to identify the protein targets of a novel indole derivative, while metabolomics can reveal changes in cellular metabolism induced by the compound.

The integration of these multi-omics datasets will be crucial for:

Target Identification and Validation: Pinpointing the specific biomolecules that interact with indole-ethanamine compounds.

Pathway Analysis: Elucidating the biological pathways that are modulated by these interactions.

Biomarker Discovery: Identifying molecular markers that can predict a patient's response to an indole-based drug.

Integration of Artificial Intelligence and Machine Learning for Drug Discovery with Indole-Ethanamine Scaffolds

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. researchgate.netnih.gov For indole-ethanamine research, AI and ML algorithms can be applied to a wide range of tasks, from the initial design of novel compounds to the prediction of their biological activities and pharmacokinetic properties. nih.govresearchgate.net

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to design new indole-ethanamine derivatives with desired properties. nih.gov These models can explore vast chemical spaces much more efficiently than traditional methods, accelerating the identification of promising drug candidates. nih.gov

Furthermore, ML models can be developed to predict various properties of indole-ethanamine compounds, including:

Bioactivity: Predicting the potency and efficacy of a compound against a specific biological target.

ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of a compound.

Retrosynthetic Analysis: Proposing efficient synthetic routes for a target molecule. researchgate.net

AI/ML Application Description Impact on Drug Discovery
Generative Molecular Design Uses AI models to create novel molecular structures with desired properties. nih.govAccelerates the discovery of new drug candidates by exploring vast chemical spaces. nih.gov
Predictive Modeling Employs ML algorithms to predict the biological and chemical properties of compounds. nih.govresearchgate.netReduces the time and cost of drug development by prioritizing the most promising candidates for experimental testing. nih.gov
Retrosynthetic Analysis Utilizes AI to plan the chemical synthesis of a target molecule. researchgate.netStreamlines the process of chemical synthesis and makes it more efficient. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Research Areas

While indole-ethanamine derivatives have been extensively studied for their effects on the central nervous system, future research is poised to explore their therapeutic potential in a broader range of diseases. chemimpex.com The structural diversity of the indole scaffold makes it a versatile platform for developing drugs with a wide array of biological activities. nih.gov

Recent studies have highlighted the potential of indole derivatives in several new therapeutic areas:

Anticancer Agents: Novel indole-based compounds are being investigated for their ability to inhibit the growth of various cancer cell lines, including glioblastoma and liver cancer. nih.govnih.gov Some compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov

Metabolic Regulators: Certain indole ethylamine (B1201723) derivatives have been found to regulate lipid metabolism by targeting receptors like PPARα and CPT1, suggesting their potential use in treating conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov

Antimicrobial Agents: The indole scaffold is a key component of many natural and synthetic compounds with antimicrobial properties. nih.gov New derivatives are being developed to combat drug-resistant bacteria and other pathogens.

Anti-leishmanial Agents: Bis-indole derivatives have shown promise as potential treatments for leishmaniasis, a parasitic disease. nih.gov

Interdisciplinary Approaches for Comprehensive Characterization and Biological Assessment

The comprehensive characterization and biological assessment of indole-ethanamine compounds require a collaborative, interdisciplinary approach. researchgate.net This involves the integration of expertise from various fields, including synthetic chemistry, medicinal chemistry, pharmacology, molecular biology, and computational science.

A successful research program will involve a continuous feedback loop between these disciplines:

Synthetic chemists design and create novel indole-ethanamine derivatives. mdpi.com

Medicinal chemists optimize the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties.

Pharmacologists and molecular biologists evaluate the biological activity of the compounds in vitro and in vivo, and elucidate their mechanisms of action. researchgate.net

Computational scientists use AI and ML to analyze experimental data, predict the properties of new compounds, and guide the design of the next generation of molecules.

This integrated approach will be essential for translating basic research findings into clinically effective therapies and for fully realizing the therapeutic potential of the indole-ethanamine scaffold.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-Methyl-1H-indole-2-ethanamine, and how can reaction purity be validated?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions starting from substituted indole precursors. For example, reacting 3-methylindole with bromoethylamine under acidic conditions (e.g., HCl) can yield the target compound. Key parameters include:
  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency.
  • Solvent : Polar aprotic solvents like acetonitrile improve solubility and reaction rates .
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection at 220 nm (characteristic λmax for indole derivatives) and confirm via melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize 3-Methyl-1H-indole-2-ethanamine?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons in the indole ring (δ 6.8–7.5 ppm), the methyl group (δ ~2.3 ppm, singlet), and the ethylamine side chain (δ 2.8–3.2 ppm for CH₂NH₂).
  • ¹³C NMR : Confirm the indole carbons (110–140 ppm) and the ethylamine carbons (35–45 ppm) .
  • IR : Identify N-H stretching (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • MS : Expect a molecular ion peak at m/z 174 (C₁₁H₁₄N₂⁺) and fragmentation patterns consistent with indole cleavage .

Advanced Research Questions

Q. How can conflicting biological activity data for 3-Methyl-1H-indole-2-ethanamine across studies be systematically resolved?

  • Methodological Answer : Contradictions may arise from variations in assay conditions, cell lines, or impurities. To address this:
  • Standardize Assays : Use identical cell lines (e.g., HEK-293 for serotonin receptor studies) and buffer conditions (pH 7.4, 37°C).
  • Control for Purity : Re-test the compound after rigorous purification (e.g., ≥98% purity via HPLC).
  • Structural Analog Comparison : Compare activity with analogs (e.g., 2,5-dimethyltryptamine) to isolate substituent effects .

Q. What crystallographic strategies are recommended for resolving the 3D structure of 3-Methyl-1H-indole-2-ethanamine and its derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Apply direct methods via SHELXT or charge-flipping algorithms in SHELXD for initial phase determination.
  • Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Validate using ORTEP-3 for thermal ellipsoid visualization .

Q. How can molecular docking and mutagenesis be integrated to study receptor interactions of 3-Methyl-1H-indole-2-ethanamine?

  • Methodological Answer :
  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., 5-HT₂A receptors). Set grid boxes around known binding pockets.
  • Mutagenesis : Design point mutations (e.g., Ser320Ala in 5-HT₂A) to test predicted hydrogen-bonding interactions.
  • Validation : Compare computational binding energies with experimental IC₅₀ values from radioligand displacement assays .

Methodological Considerations

Q. What strategies ensure stability of 3-Methyl-1H-indole-2-ethanamine during long-term storage and experimental use?

  • Answer :
  • Storage : Keep at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar).
  • Stability Testing : Monitor degradation via periodic HPLC analysis. Avoid aqueous solutions at neutral or basic pH, as indole derivatives are prone to oxidation .

Q. How can solvent effects on the compound’s reactivity be systematically studied?

  • Answer :
  • Solvent Screening : Test reactions in solvents of varying polarity (e.g., DMSO, THF, chloroform) and dielectric constants.
  • Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates. Correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding capacity) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Answer :
  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a sigmoidal model (Hill equation).
  • Error Analysis : Report 95% confidence intervals for EC₅₀/IC₅₀ values.
  • Reproducibility : Perform triplicate experiments and apply ANOVA for inter-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.